molecular formula C11H17NO2 B12105254 1-(3,5-Dimethoxyphenyl)propan-1-amine

1-(3,5-Dimethoxyphenyl)propan-1-amine

Cat. No.: B12105254
M. Wt: 195.26 g/mol
InChI Key: YWGGHZCOYWJAAO-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(3,5-dimethoxyphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding aldehyde or ketone. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and potential biological activity. This distinct structure allows for targeted modifications and applications in various fields of research .

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGGHZCOYWJAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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